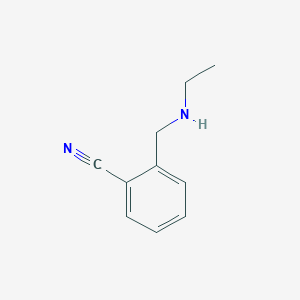![molecular formula C11H16N2O2S B3198706 2-[3-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione CAS No. 1016507-70-2](/img/structure/B3198706.png)
2-[3-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione
説明
“2-[3-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione” is a chemical compound with the CAS Number: 1016507-70-2 . It has a molecular weight of 240.33 . The IUPAC name for this compound is 1-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]ethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O2S/c1-9(12)10-4-2-5-11(8-10)13-6-3-7-16(13,14)15/h2,4-5,8-9H,3,6-7,12H2,1H3 . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, density, etc., are not available in the current data.科学的研究の応用
Synthesis and Chemical Development
The synthesis of thiazolidin-4-ones, including analogs like 2-[3-(1-Aminoethyl)phenyl]-1lambda^6,2-thiazolidine-1,1-dione, has been a subject of study since the mid-nineteenth century. The development of advanced synthesis methodologies, including green chemistry approaches, highlights the compound's significance. These methods aim to improve the sustainability of chemical synthesis by reducing hazardous material use and enhancing efficiency. Thiazolidin-4-one and its derivatives, including glitazones and rhodanines, are of great pharmacological importance and are found in commercial pharmaceuticals, indicating their promising future in medicinal chemistry for various disease treatments (Santos, Jones Jr., & Silva, 2018).
Biological and Pharmacological Potential
The thiazolidine nucleus is recognized for its broad biological potential, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. This diversity in biological response makes thiazolidine derivatives, such as the one , highly valuable in the search for new therapeutic agents. Various synthetic approaches, including multicomponent reactions and green chemistry, have been employed to enhance their selectivity, purity, product yield, and pharmacokinetic activity, making these compounds viable candidates for drug development (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).
Medicinal Chemistry Applications
Thiazolidin-4-ones, including the specific compound discussed here, play a crucial role in medicinal chemistry due to their versatile biological activities. Their application in drug discovery for treating various diseases showcases the importance of structural and biological studies. These investigations provide a foundation for designing new drug candidates with enhanced efficacy and safety profiles. The compound's utility in creating new pharmacophores for drug design highlights its significance in the development of novel therapeutic agents with potential activities against different diseases (Mech, Kurowska, & Trotsko, 2021).
Safety and Hazards
The safety information available indicates that this compound is dangerous . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
特性
IUPAC Name |
1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-9(12)10-4-2-5-11(8-10)13-6-3-7-16(13,14)15/h2,4-5,8-9H,3,6-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLCEGNUCYAADY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2CCCS2(=O)=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[2-amino-1-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B3198631.png)
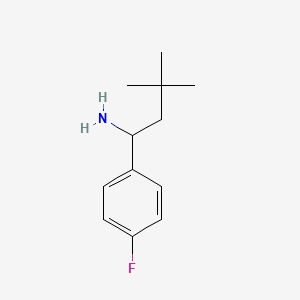
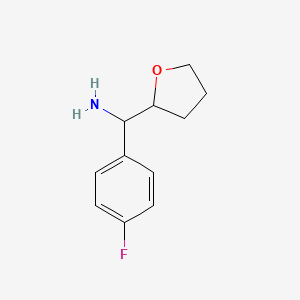
![N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide](/img/structure/B3198649.png)

![tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B3198676.png)
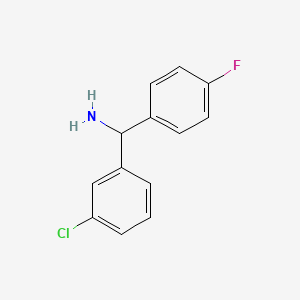
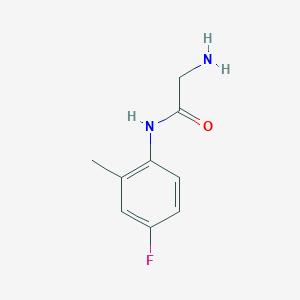
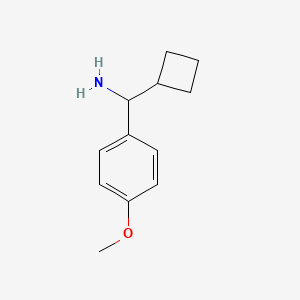
![2-[(2-Bromoethoxy)methyl]oxane](/img/structure/B3198699.png)
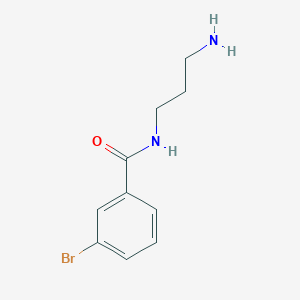
![3-[(Cyclopropylamino)methyl]benzamide](/img/structure/B3198725.png)
